methyl 3-(2,6-difluorobenzamido)-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 3-(2,6-difluorobenzamido)-1-benzothiophene-2-carboxylate is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocycle, and a difluorobenzamido group
Mechanism of Action
Target of Action
The compound “Methyl 3-(2,6-difluorobenzamido)benzo[b]thiophene-2-carboxylate” contains a benzo[b]thiophene moiety, which is a common structural motif in many biologically active compounds . Therefore, it’s possible that this compound could interact with biological targets that have affinity for benzo[b]thiophene derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2,6-difluorobenzamido)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the difluorobenzamido group. The key steps include:
Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving suitable precursors such as 2-aminothiophenol and α-haloketones.
Introduction of Difluorobenzamido Group: This step involves the reaction of the benzothiophene intermediate with 2,6-difluorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,6-difluorobenzamido)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiophene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl 3-(2,6-difluorobenzamido)-1-benzothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2,6-dichlorobenzamido)-1-benzothiophene-2-carboxylate
- Methyl 3-(2,6-dibromobenzamido)-1-benzothiophene-2-carboxylate
Uniqueness
Methyl 3-(2,6-difluorobenzamido)-1-benzothiophene-2-carboxylate is unique due to the presence of fluorine atoms, which can enhance its lipophilicity and metabolic stability compared to its chloro- and bromo- analogs. This can result in improved biological activity and pharmacokinetic properties.
Properties
IUPAC Name |
methyl 3-[(2,6-difluorobenzoyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2NO3S/c1-23-17(22)15-14(9-5-2-3-8-12(9)24-15)20-16(21)13-10(18)6-4-7-11(13)19/h2-8H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTIWKIDHNRTQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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